Tryptophol
Overview
Description
Tryptophol, also known as indole-3-ethanol, is an aromatic alcohol that induces sleep in humans. It is found in wine as a secondary product of ethanol fermentation and was first described by Felix Ehrlich in 1912. This compound is also produced by the trypanosomal parasite responsible for sleeping sickness and forms in the liver as a side-effect of disulfiram treatment .
Mechanism of Action
Target of Action
Tryptophol, also known as indole-3-ethanol, is a metabolite produced by various organisms including plants, bacteria, fungi, and sponges . It is known to act as a quorum sensing molecule for the yeast Saccharomyces cerevisiae . It is also found in the bloodstream of patients with chronic trypanosomiasis, suggesting that it may be a quorum sensing molecule for the trypanosome parasite . In the case of trypanosome infection, this compound decreases the immune response of the host .
Mode of Action
This compound and its derivatives, 5-hydroxythis compound and 5-methoxythis compound, are known to induce sleep in mice . It induces a sleep-like state that lasts less than an hour at the 250 mg/kg dose
Biochemical Pathways
This compound is a metabolic derivative of tryptophan . The biosynthesis of this compound involves several steps. Tryptophan is first deaminated to 3-indolepyruvate. It is then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to this compound by alcohol dehydrogenase . It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense .
Result of Action
The primary known effect of this compound is its ability to induce sleep in mice . It has also been found to disrupt biofilm formation and reduce virulence of several human pathogenic bacteria , underscoring a novel mechanism for combating bacterial colonization and pathogenicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound can be affected by the presence of other amino acids. In Saccharomyces cerevisiae, the presence of tryptophan significantly promotes this compound production, but the output plateaus at tryptophan concentrations ≥ 0.6 g/L . In contrast, phenylalanine reduces the stimulatory effect of tryptophan . These findings suggest that the action, efficacy, and stability of this compound can be influenced by the biochemical environment in which it is produced and acts.
Biochemical Analysis
Biochemical Properties
Tryptophol interacts with various enzymes, proteins, and other biomolecules. It is formed from tryptophan, along with indole-3-acetic acid in rats infected by Trypanosoma brucei gambiense . Tryptophan is first deaminated to 3-indolepyruvate, then decarboxylated to indole acetaldehyde by indolepyruvate decarboxylase. This latter compound is transformed to this compound by alcohol dehydrogenase .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to depress antibody production in laboratory rodents, suggesting that this compound may account for the immunodepression observed during trypanosomiasis . In another study, this compound was found to inhibit the infection/replication of a bacteriophage by interacting with the host’s Clp protease .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is believed that the observed damage is mediated by highly reactive aldehyde metabolite and/or free radicals produced by treatment . The generation of additional DNA strand breaks and cytogenetic consequences, as observed in studies, sustain the possibility that this compound toxicity is mediated by the formation of DNA cross-links and aldehyde-protein adducts .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have various effects. For instance, daily administrations of this compound to laboratory rodents resulted in significantly depressed antibody production . More than 85% of the radioactivity remaining in the brain 2-5 minutes after intravenous injection of radiolabeled this compound co-migrated with this compound standards .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to induce a sleep-like state that lasts less than an hour at the 250 mg/kg dose in mice .
Metabolic Pathways
Tryptophan metabolism, which involves this compound, follows three major pathways: direct transformation of tryptophan by the gut microbiota, through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1, and the serotonin production pathway in enterochromaffin cells via tryptophan hydroxylase 1 .
Transport and Distribution
This compound is highly lipophilic, with an octanol:water partition coefficient of 29.8 . After intravenous administration, this compound distribution to tissues correlated with relative blood flow . It is believed that this compound binds to serum and in vivo may be stripped from serum albumin and taken up by the brain in a single capillary transit .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier , it is likely that this compound can localize to various compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptophol can be synthesized through various methods. One common method involves the decarboxylation of tryptophan to indole acetaldehyde, which is then reduced to this compound by alcohol dehydrogenase . Another method involves the hydrolysis of 2,3-dihydrofuran in a glycol-ether solvent to obtain 4-hydroxybutyraldehyde, which reacts with o-ethyl phenylhydrazine hydrochloride to produce 7-ethyl this compound .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of yeast, where tryptophan is converted to this compound through the Ehrlich pathway. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Tryptophol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to indole-3-acetaldehyde using oxidizing agents such as potassium permanganate.
Reduction: Indole acetaldehyde can be reduced to this compound using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions to form derivatives such as this compound acetate and this compound glucoside.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: this compound
Substitution: This compound acetate, this compound glucoside
Scientific Research Applications
Tryptophol has a wide range of scientific research applications:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used as a rooting agent.
Serotonin: A neurotransmitter derived from tryptophan.
Comparison: Tryptophol is unique in its ability to induce sleep and its production as a secondary product of ethanol fermentation. Unlike indole-3-acetic acid and indole-3-butyric acid, which are primarily involved in plant growth, this compound has significant biological effects in humans and other organisms. Its role in the metabolism of the trypanosomal parasite and its potential therapeutic applications further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOMCVGYCRMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060173 | |
Record name | 1H-Indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Brown or yellow solid; [Alfa Aesar MSDS], Solid | |
Record name | Tryptophol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18464 | |
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Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
526-55-6 | |
Record name | Tryptophol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=526-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tryptophol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526556 | |
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Record name | Tryptophol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3884 | |
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Record name | 1H-Indole-3-ethanol | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indole-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-indol-3-ylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.632 | |
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Record name | TRYPTOPHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5809LZ7G1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59 °C | |
Record name | Tryptophol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003447 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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